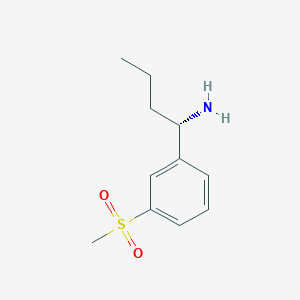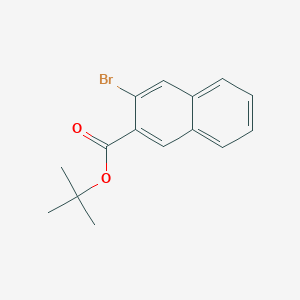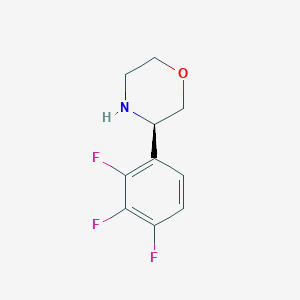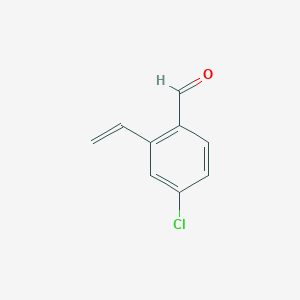
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a butan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the chiral butan-1-amine backbone.
Introduction of the Phenyl Ring: A phenyl ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Methylsulfonyl Group Addition: The methylsulfonyl group is added via a sulfonation reaction, using reagents such as methylsulfonyl chloride.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired stereochemistry and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the phenyl ring or the amine group, resulting in various reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced amine or phenyl derivatives.
Substitution: New amine derivatives with various functional groups.
科学研究应用
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group plays a crucial role in binding to these targets, influencing the compound’s activity. The stereochemistry of the compound ensures selective interactions, enhancing its efficacy and reducing potential side effects.
相似化合物的比较
Similar Compounds
®-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(3-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride: A similar compound with a shorter carbon chain.
1-(3-(Methylsulfonyl)phenyl)ethan-1-amine hydrochloride: Another similar compound with an even shorter carbon chain.
Uniqueness
(S)-1-(3-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its longer carbon chain compared to similar compounds provides additional flexibility and potential for diverse interactions.
属性
分子式 |
C11H17NO2S |
|---|---|
分子量 |
227.33 g/mol |
IUPAC 名称 |
(1S)-1-(3-methylsulfonylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-3-5-11(12)9-6-4-7-10(8-9)15(2,13)14/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m0/s1 |
InChI 键 |
PYGXFHHWASLJSZ-NSHDSACASA-N |
手性 SMILES |
CCC[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
规范 SMILES |
CCCC(C1=CC(=CC=C1)S(=O)(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)







